molecular formula C8H13NO3 B14684759 2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate CAS No. 25264-39-5

2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate

Cat. No.: B14684759
CAS No.: 25264-39-5
M. Wt: 171.19 g/mol
InChI Key: HFUNREGKNPCDTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate typically involves the esterification of 2-[(2-Oxoethyl)amino]ethanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used as the reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: 2-[(2-Oxoethyl)amino]ethanol and 2-methylprop-2-enoic acid.

    Reduction: 2-[(2-Hydroxyethyl)amino]ethyl 2-methylprop-2-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release the active components, which can then interact with specific enzymes or receptors in biological systems. The molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to the presence of the amino and oxoethyl groups, which confer distinct chemical and physical properties.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Butyl propionate
  • Isopropyl butanoate

These compounds differ in their alkyl groups and specific applications, but they all share the common ester functional group, making them useful in various chemical and industrial processes.

Properties

CAS No.

25264-39-5

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

2-(2-oxoethylamino)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C8H13NO3/c1-7(2)8(11)12-6-4-9-3-5-10/h5,9H,1,3-4,6H2,2H3

InChI Key

HFUNREGKNPCDTF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCNCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.